molecular formula C23H23N3O5 B15098865 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15098865
M. Wt: 421.4 g/mol
InChI Key: VCHJUZUBKRNDFQ-UHFFFAOYSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an imidazole ring, a methoxyphenyl group, and a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the propyl chain, and subsequent attachment of the methoxyphenyl and furan-2-carbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the methoxy group could result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H23N3O5/c1-15-7-8-18(31-15)21(27)19-20(16-5-3-6-17(13-16)30-2)26(23(29)22(19)28)11-4-10-25-12-9-24-14-25/h3,5-9,12-14,20,28H,4,10-11H2,1-2H3

InChI Key

VCHJUZUBKRNDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCCN4C=CN=C4)O

Origin of Product

United States

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